molecular formula C12H12N2O2 B12501325 1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

Cat. No.: B12501325
M. Wt: 216.24 g/mol
InChI Key: QIXZDVWCHNNMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazatricyclo[8400(3),?]tetradeca-1(14),10,12-triene-4,8-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-4,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,9-Diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-4,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-4,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazatricyclo[8.4.0.0(3),7]tetradeca-1(14),10,12-triene-2,8-dione
  • 3,9-Diazatricyclo[8.4.0.0(3),7]tetradeca-1(10),11,13-triene

Uniqueness

3,9-Diazatricyclo[8400(3),?]tetradeca-1(14),10,12-triene-4,8-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione

InChI

InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)

InChI Key

QIXZDVWCHNNMDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.